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Compound of Interest

Compound Name: BD-1047 dihydrobromide

Cat. No.: B605978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sigma-1 (σ1) receptor antagonist BD-1047
dihydrobromide with other selective σ1 antagonists, focusing on their cross-reactivity profiles

with other receptors. The information presented is compiled from publicly available

experimental data to assist researchers in selecting the most appropriate tool compounds for

their studies.

Introduction to BD-1047 and Sigma-1 Receptor
Antagonism
BD-1047 is a widely used pharmacological tool for studying the function of the σ1 receptor, a

unique intracellular chaperone protein implicated in a variety of cellular processes and

pathological conditions. As a σ1 receptor antagonist, BD-1047 blocks the receptor's activity,

making it a valuable probe for investigating its roles in neurotransmission, neuroprotection, and

various disease models. However, the utility of any pharmacological tool is contingent on its

selectivity. This guide examines the binding affinity of BD-1047 for its primary target and its

cross-reactivity with other receptors, comparing it with other notable σ1 receptor antagonists,

NE-100 and S1RA (E-52862).
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The following table summarizes the binding affinities (Ki in nM) of BD-1047 and its alternatives

for sigma and a range of other physiologically relevant receptors. Lower Ki values indicate

higher binding affinity.

Receptor Subtype BD-1047 (Ki, nM) NE-100 (Ki, nM)
S1RA (E-52862) (Ki,
nM)

Sigma Receptors

Sigma-1 (σ1) 0.93[1] 4.16 (IC50) 17.0

Sigma-2 (σ2) 47[1] - >1000

Monoamine

Receptors

Dopamine D1
Low to negligible

affinity
>10,000 (IC50) >1000

Dopamine D2
Low to negligible

affinity
>10,000 (IC50) >1000

Serotonin 5-HT1A - >10,000 (IC50) >1000

Serotonin 5-HT2
Low to negligible

affinity
>10,000 (IC50) >1000

Serotonin 5-HT2B - - 328

Adrenergic β Significant affinity - >1000

Opioid Receptors
Low to negligible

affinity
- >1000

Glutamate Receptors

NMDA (PCP site)
Low to negligible

affinity
>10,000 (IC50) >1000

Data for NE-100 and S1RA are included for comparative purposes, highlighting their high

selectivity for the σ1 receptor. A comprehensive screening panel for BD-1047 across a wide

range of receptors with specific Ki values is not readily available in the public domain. The term
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"low to negligible affinity" is based on qualitative statements from research articles.[2] The

affinity for β-adrenoceptors is noted as "significant" but without a specific Ki value.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used to determine the receptor binding

affinity and functional activity of σ1 receptor ligands.

Radioligand Binding Assays for Sigma-1 and Sigma-2
Receptors
This protocol is adapted from established methods for determining the binding affinity of

compounds for σ1 and σ2 receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for sigma-1 and sigma-2

receptors through competitive binding with a radiolabeled ligand.

Materials:

Radioligands:--INVALID-LINK---pentazocine (for σ1), [³H]-DTG (1,3-di-o-tolyl-guanidine) (for

σ2)

Membrane Preparations: Guinea pig brain membranes (high in σ1), Rat liver membranes

(high in σ2)

Buffers:

Tris-HCl buffer (50 mM, pH 7.4)

Wash Buffer: Ice-cold Tris-HCl buffer

Non-specific binding determination: Haloperidol (10 µM) or excess unlabeled ligand.

For σ2 assay: (+)-Pentazocine (300 nM) to mask σ1 sites.

Test compounds (e.g., BD-1047) at various concentrations.
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Glass fiber filters (GF/B or GF/C), presoaked in 0.5% polyethyleneimine (PEI).

Scintillation cocktail and a scintillation counter.

96-well filter plates and a cell harvester.

Procedure:

Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation

(typically 100-300 µg of protein), the radioligand at a concentration near its Kd (e.g., 5 nM for

--INVALID-LINK---pentazocine), and varying concentrations of the test compound. For σ2

assays, include (+)-pentazocine to block binding to σ1 receptors.

Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach

equilibrium.

Filtration: Terminate the incubation by rapid filtration through the presoaked glass fiber filters

using a cell harvester. This separates the bound radioligand from the unbound.

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically

bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the amount of radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

In Vitro Functional Assay: Modulation of Calcium Influx
This protocol outlines a method to assess the functional antagonist activity of a compound at

the σ1 receptor by measuring its effect on intracellular calcium levels. σ1 receptor activation

can modulate intracellular calcium release, and antagonists can block this effect.[3]

Objective: To determine if a test compound can antagonize σ1 receptor agonist-induced

changes in intracellular calcium concentration.
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Materials:

A cell line expressing σ1 receptors (e.g., HEK293 cells, PC12 cells, or primary neurons).

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

A known σ1 receptor agonist (e.g., (+)-pentazocine or PRE-084).

Test compound (e.g., BD-1047).

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

Procedure:

Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled plates) and allow

them to adhere overnight.

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the

manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60

minutes at 37°C.

Wash: Gently wash the cells with HBSS to remove any excess dye.

Baseline Measurement: Measure the baseline fluorescence of the cells before adding any

compounds.

Antagonist Incubation: Add the test compound (e.g., BD-1047) at various concentrations and

incubate for a predetermined period (e.g., 15-30 minutes).

Agonist Stimulation: While continuously recording the fluorescence, add the σ1 receptor

agonist to stimulate a calcium response.

Data Analysis: Analyze the change in fluorescence over time. An antagonist will reduce or

block the calcium signal induced by the agonist. The potency of the antagonist can be

determined by generating a dose-response curve and calculating the IC50 value.
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Visualizing Receptor Selectivity and Experimental
Workflow
The following diagrams, generated using the DOT language, illustrate the receptor binding

profile of BD-1047 and a typical experimental workflow for determining receptor binding affinity.
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Low to Negligible Affinity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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